
tert-Butyl (6-aminopyrimidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (6-aminopyrimidin-4-yl)carbamate” is a chemical compound with the molecular formula C9H14N4O2 . It has an average mass of 210.233 Da .
Synthesis Analysis
The synthesis of carbamates, such as “tert-Butyl (6-aminopyrimidin-4-yl)carbamate”, can be achieved through amination (carboxylation) or rearrangement . The reaction of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid produces the corresponding acyl azide. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea .Molecular Structure Analysis
The molecular structure of “tert-Butyl (6-aminopyrimidin-4-yl)carbamate” contains a total of 32 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aromatic) and 1 Pyrimidine .Aplicaciones Científicas De Investigación
Synthetic Pathways and Molecular Design
A series of 2-aminopyrimidines, including tert-butyl (6-aminopyrimidin-4-yl)carbamate derivatives, have been explored for their potential as ligands for the histamine H4 receptor. These compounds, through systematic modifications, have shown significant in vitro potency and activity as anti-inflammatory agents in animal models, suggesting a promising avenue for the development of new therapeutic agents targeting pain and inflammation (Altenbach et al., 2008).
Chemical Synthesis and Optimization
Research into the synthetic routes of imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine has led to the development of novel synthetic pathways involving tert-butyl (6-aminopyrimidin-4-yl)carbamate. These pathways have been optimized to enhance yields and efficiency, demonstrating the chemical versatility and utility of this compound in the synthesis of complex heterocyclic structures (Bakke et al., 2003).
Photoredox-Catalyzed Cascade Reactions
A photoredox-catalyzed amination process utilizing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has established a new pathway for assembling 3-aminochromones under mild conditions. This method significantly broadens the applicability of photocatalyzed protocols in constructing diverse amino pyrimidines, showcasing the compound's role in facilitating innovative synthetic strategies (Wang et al., 2022).
Crystal Structure Analysis
In crystallography, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its derivatives have contributed to understanding the structural basis of molecular interactions. Studies on these compounds reveal how molecules are linked via hydrogen and halogen bonds, providing insights into the design of materials and molecular assemblies with specific properties (Baillargeon et al., 2017).
Intermediates for Biologically Active Compounds
The synthesis and optimization of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrate the importance of tert-butyl (6-aminopyrimidin-4-yl)carbamate derivatives as intermediates in producing biologically active compounds. Such research underscores the compound's role in developing new drugs, highlighting its potential in medicinal chemistry (Zhao et al., 2017).
Propiedades
IUPAC Name |
tert-butyl N-(6-aminopyrimidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H3,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHIIDRUXBVFCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-aminopyrimidin-4-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


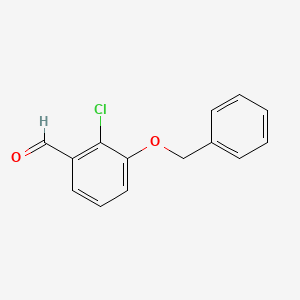

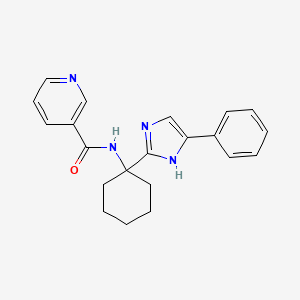
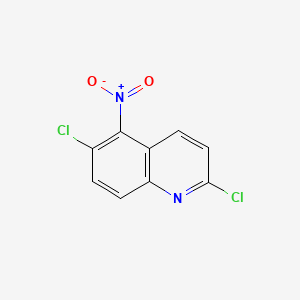
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)

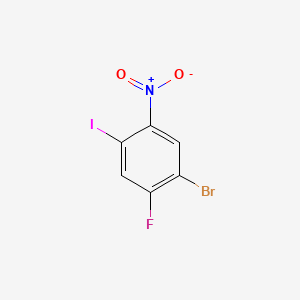
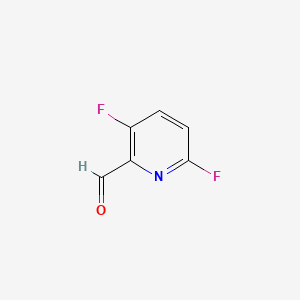
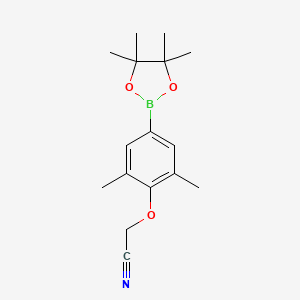
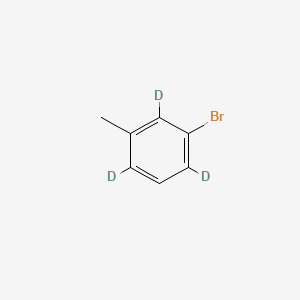


![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)